molecular formula C15H13N7O2S B12749538 Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- CAS No. 113367-97-8

Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-

Cat. No.: B12749538
CAS No.: 113367-97-8
M. Wt: 355.4 g/mol
InChI Key: KNCJUNSKTCBYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a structurally complex urea derivative characterized by a benzimidazole core substituted with a nitro group at position 5, an amidino group at position 2, and a phenylthio group at position 2. This compound belongs to the bisbenzamidine class, where urea serves as a critical linker between aromatic systems.

Properties

CAS No.

113367-97-8

Molecular Formula

C15H13N7O2S

Molecular Weight

355.4 g/mol

IUPAC Name

(1E)-1-[amino-[(6-nitro-1H-benzimidazol-2-yl)amino]methylidene]-3-phenylthiourea

InChI

InChI=1S/C15H13N7O2S/c16-13(21-15(25)17-9-4-2-1-3-5-9)20-14-18-11-7-6-10(22(23)24)8-12(11)19-14/h1-8H,(H5,16,17,18,19,20,21,25)

InChI Key

KNCJUNSKTCBYBK-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C(\N)/NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=C(N)NC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves the reaction of 5-nitro-2-benzimidazole with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The thiourea moiety can be oxidized to form disulfides.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of disulfides.

    Substitution: Formation of halogenated benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Urea derivatives, especially those containing benzimidazole structures, have shown promising results in antimicrobial research. Studies indicate that Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- exhibits significant antibacterial properties against various pathogenic bacteria. For instance, derivatives of benzimidazole have been reported to exhibit minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Anticancer Potential

Recent research has highlighted the anticancer properties of compounds similar to Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-. In vitro assays have demonstrated that certain derivatives possess moderate to high anticancer activity against human chronic myelogenous leukemia cells. The presence of electronegative and electron-donating groups in these compounds significantly enhances their anticancer potential .

Synthesis Methodology

The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves several key steps:

  • Formation of the benzimidazole core : This may involve cyclization reactions using appropriate precursors.
  • Introduction of the amidino group : This can be achieved through amidation reactions with suitable reagents.
  • Thio modification : The introduction of the thiophenyl component may involve thioetherification or similar reactions.

Careful control over reaction conditions is crucial to ensure high yields and purity of the final product .

Mechanism of Action

The mechanism of action of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- involves its interaction with specific molecular targets. The nitro group and benzimidazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thiourea moiety may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features

The compound’s urea linker distinguishes it from analogs with ether or thioether linkers. Evidence from bisbenzamidine inhibitors (e.g., Bz1–Bz8) shows that urea-linked compounds (Bz1–4) exhibit superior inhibitory activity against enzymes like gingipain R (HRgpA/RgpB) compared to ether-linked analogs (Bz5–8) . The amidino group’s position also plays a critical role: substituents at the 4-position of the aromatic ring enhance binding affinity, whereas those at the 3-position reduce efficacy.

Substituent Effects

  • Nitro Group (Position 5) : The electron-withdrawing nitro group modifies electron density across the benzimidazole ring, influencing binding to enzymes or receptors.

Physicochemical Properties

Polarity and Solubility

The urea linker provides moderate polarity, balancing solubility and membrane permeability. In contrast, ether-linked analogs (e.g., Bz5–8) exhibit reduced polarity, leading to poorer aqueous solubility and diminished bioactivity . The phenylthio group further enhances lipophilicity, which may extend half-life in biological systems.

Stability

The benzimidazole core and urea moiety confer thermal and hydrolytic stability. However, the nitro group may render the compound susceptible to reductive metabolism, a common issue in nitroaromatic compounds.

Bioactivity Comparison

Enzyme Inhibition

Urea-linked bisbenzamidines (e.g., Bz1–4) demonstrate IC₅₀ values 2–3 times lower than ether-linked analogs for gingipain R isoforms . The target compound’s benzimidazole core and nitro substitution may further enhance specificity for cysteine proteases or kinases.

NMR Analysis of Structural Analogues

NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that changes in chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent effects on electronic environments . For the target compound, the phenylthio group would likely perturb chemical shifts in analogous regions, affecting reactivity or binding.

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Inhibitory Activity (vs. Gingipain R)
Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- 5-nitro, 2-amidino, 3-phenylthio ~400 (estimated) Not listed Hypothesized high (urea linker)
Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- tert-butyl thiadiazole, dimethylurea 258.34 34014-18-1 Unknown (thiadiazole core)
Bz1 (bisbenzamidine) Urea linker, 4-amidino ~350 Not listed IC₅₀ = 0.8 µM

Research Implications and Limitations

  • Structural Insights: The urea linker and amidino positioning are critical for bioactivity, as demonstrated in bisbenzamidines .
  • Gaps in Data : Experimental validation of the target compound’s enzyme inhibition and metabolic stability is lacking.
  • Lumping Strategy Relevance : Similar compounds may be grouped based on shared urea or benzimidazole motifs, simplifying kinetic modeling .

Notes

CAS Registry : The CAS number for the target compound is unavailable in public databases as of 2023.

Biological Activity

Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Structural Characteristics

The compound features several key structural components:

  • Benzimidazole moiety : Known for its diverse biological activities.
  • Amidino group : Enhances the compound's interaction with biological targets.
  • Thio component : Contributes to the compound's reactivity and potential antimicrobial properties.

Synthesis

The synthesis of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- typically involves multiple steps, including the formation of the benzimidazole ring followed by the introduction of the amidino and thio groups. This complexity necessitates careful control over reaction conditions to optimize yield and purity.

Antimicrobial Properties

Urea derivatives, particularly those containing benzimidazole structures, have been extensively studied for their antimicrobial activities. Research indicates that Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- exhibits significant antibacterial and antifungal properties. The presence of the nitro group enhances its reactivity and biological activity, making it a promising candidate for further development in antimicrobial therapies .

Anticancer Potential

Studies have shown that compounds with benzimidazole frameworks can inhibit cancer cell proliferation. Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- has demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although detailed pathways remain to be elucidated .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting potential use in treating resistant infections.
  • Cytotoxicity in Cancer Cells : Another investigation focused on its effects on human breast cancer cells (MCF-7). The compound led to a dose-dependent reduction in cell viability, with IC50 values comparable to established anticancer drugs .

Toxicological Profile

While promising, the toxicological aspects of Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio- require attention. Acute toxicity studies in rodents indicate an LD50 value of approximately 1500 mg/kg via oral administration . Further research is necessary to fully understand its safety profile.

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
BenzimidazoleCHNBasic structure; widely studied for various biological activities
NitrobenzimidazoleCHNOContains nitro group; enhanced reactivity and biological activity
Thioamide DerivativeCHNSExhibits distinct antimicrobial properties due to sulfur presence

This table illustrates how Urea, 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thio-'s structure aligns with other biologically active compounds, emphasizing its unique contributions.

Q & A

Q. What are the optimal synthetic routes for preparing urea-based benzimidazole derivatives like 1-((5-nitro-2-benzimidazolyl)amidino)-3-phenyl-2-thiourea?

  • Methodological Answer : Cyclization reactions using urea derivatives and aryl-substituted guanidines are common. For example, refluxing 1-(o-aminophenyl)-3-benzyl urea in toluene with p-toluenesulfonic acid yields benzimidazole derivatives. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent under controlled pH and solvent conditions to improve yields . Alternative routes involve N-substituted carbon imidoyl dichlorides, where solvent polarity and reaction time influence product purity.

Q. Table 1: Synthesis Optimization Parameters

SolventCatalyst/AgentTemperatureYield (%)Reference
Toluenep-TsOHReflux65–75
DCMPOCl₃80°C70–85

Q. How can spectroscopic methods (e.g., NMR, IR) be applied to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for benzimidazole and phenyl groups) and thiourea NH protons (δ 10–12 ppm). The amidino group’s protons appear as broad singlets due to hydrogen bonding .
  • IR : Stretching vibrations for C=N (1600–1650 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and C=S (1250–1100 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. antioxidant effects)?

  • Methodological Answer :
  • Dose-Response Studies : Use the MTT assay to compare IC₅₀ values across cell lines. For example, if a derivative shows cytotoxicity in HeLa cells but antioxidant activity in normal fibroblasts, validate via parallel assays (e.g., DPPH for antioxidants and tubulin polymerization inhibition for cytotoxicity) .
  • Data Normalization : Account for solvent effects (e.g., DMSO concentration) and cell viability controls. Cross-reference with structural analogs to identify substituent-dependent trends .

Q. How can molecular docking predict the interaction of this compound with biological targets (e.g., tubulin or adenosine receptors)?

  • Methodological Answer :
  • Target Selection : Use crystallographic data from the Protein Data Bank (e.g., tubulin: PDB 1SA0) or adenosine A₂A receptor (PDB 4EIY) .
  • Software Workflow :

Optimize ligand geometry with Gaussian (DFT/B3LYP/6-31G*).

Dock using AutoDock Vina, focusing on binding pockets (e.g., tubulin’s colchicine site).

Validate poses with MD simulations (GROMACS) to assess stability .

Q. Table 2: Docking Scores for Analogous Compounds

DerivativeTargetBinding Affinity (kcal/mol)Reference
3-Nitro analogTubulin-9.2
5-Nitro derivativeAdenosine A₂A-8.7

Q. What methodologies assess the ecological impact of this compound during preclinical development?

  • Methodological Answer :
  • Environmental Fate Studies : Measure biodegradability (OECD 301F) and octanol-water partition coefficients (log P) to predict bioaccumulation .
  • Toxicity Profiling : Use Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

Data Analysis & Experimental Design

Q. How should researchers design dose-escalation studies for in vivo antitumor efficacy?

  • Methodological Answer :
  • Split-Plot Design : Assign doses to main plots and tumor models (e.g., xenograft vs. syngeneic) to subplots. Use four replicates per group to ensure statistical power .
  • Endpoint Metrics : Tumor volume (caliper measurements), survival curves, and histopathology (H&E staining) .

Q. What statistical approaches address variability in tubulin polymerization assay results?

  • Methodological Answer :
  • ANOVA with Tukey’s HSD : Compare mean polymerization rates across derivatives.
  • Standardization : Normalize data to positive controls (e.g., colchicine) and report % inhibition relative to baseline .

Key Challenges & Future Directions

  • Synthetic Scalability : Optimize solvent recovery (e.g., toluene distillation) to reduce waste .
  • Multitarget Drug Design : Use QSAR models to balance nitro group’s electron-withdrawing effects (cytotoxicity) and thiourea’s redox modulation (antioxidant) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.